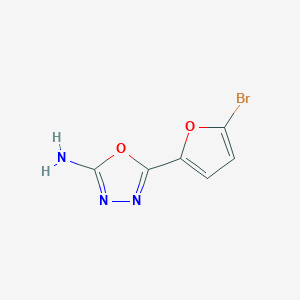

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of the bromofuran moiety suggests potential for interesting chemical properties and reactivity due to the halogen and aromatic components.

Synthesis Analysis

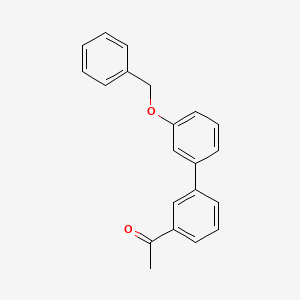

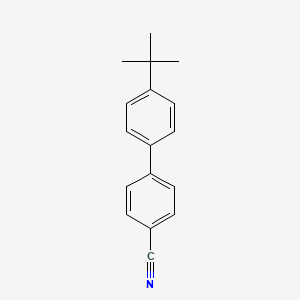

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . This suggests that the synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be carried out through similar condensation reactions involving appropriate furan and hydrazine derivatives.

Molecular Structure Analysis

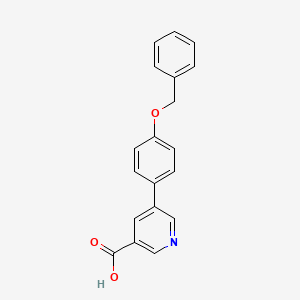

The molecular structure of oxadiazole derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, as seen in the crystal structures of related compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through cyclic hydrogen-bonding motifs . Such interactions are likely to be present in the 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine structure as well, influencing its crystal packing and stability.

Chemical Reactions Analysis

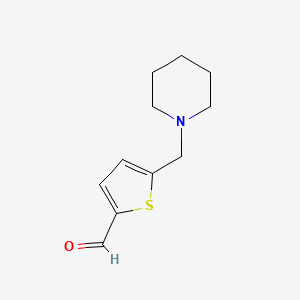

Oxadiazole derivatives can undergo various chemical transformations. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation . This indicates that the bromine atom in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be involved in substitution reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the bromine atom in the compound is likely to increase its molecular weight and could affect its boiling and melting points. The aromatic furan ring may contribute to the compound's UV absorption properties, making it potentially useful in optical applications. The chemical reactivity, including electrophilic and nucleophilic substitution reactions, would be an important aspect of the compound's chemical properties profile.

Wissenschaftliche Forschungsanwendungen

Energetic Material Precursor

Research has identified compounds structurally related to 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine as precursors for energetic materials. These compounds exhibit promising characteristics such as high density and good thermal stability due to their 1,3,4-oxadiazol core. For instance, the synthesis of an energetic material precursor, characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, was demonstrated. This precursor also showed a notable impact sensitivity and friction sensitivity, indicating its potential in the energetic materials field Zhu et al., 2021.

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis of 1,3,4-oxadiazol derivatives, revealing their significant antimicrobial and antioxidant activities. These activities were observed in compounds synthesized by reacting 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine with different aliphatic or aromatic primary amines. The antimicrobial screening against various bacteria and fungi strains showed promising results, which could be beneficial in developing new therapeutic agents Kaneria et al., 2016.

Anticancer Evaluation

The exploration of 1,3,4-oxadiazol derivatives has extended into anticancer research, where some compounds have shown significant cytotoxic activity against human tumor cell lines. This suggests the potential of these compounds in cancer treatment, highlighting the importance of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives in medicinal chemistry Abdo & Kamel, 2015.

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies involving 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine. These methodologies aim to enhance the efficiency of synthesizing related compounds and exploring their diverse biological activities. Such advancements are crucial for expanding the applications of these compounds in various scientific fields Pagoria et al., 2017.

Wirkmechanismus

Target of Action

The primary target of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .

Mode of Action

The compound interacts with its target, the AHR, by acting as a competitive antagonist . This means it competes with other ligands for binding to the AHR, thereby preventing the activation of the receptor .

Biochemical Pathways

The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes . The compound’s action on the AHR-CYP1A1 axis has been reported in vitro .

Pharmacokinetics

The compound’s interaction with the ahr suggests that it may have a significant impact on the bioavailability of other compounds that are metabolized by enzymes in the ahr pathway .

Result of Action

The compound’s action results in the prevention of AHR activation, which can have significant effects at the molecular and cellular levels . This can potentially influence a variety of physiological processes, including those related to inflammation and metabolism .

Action Environment

The efficacy and stability of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine can be influenced by various environmental factors. These may include the presence of other ligands that can bind to the AHR, as well as factors that can influence the compound’s stability and bioavailability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGODGJKZREBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602685 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016711-67-3 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)